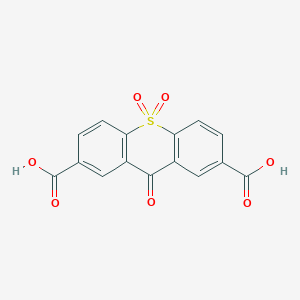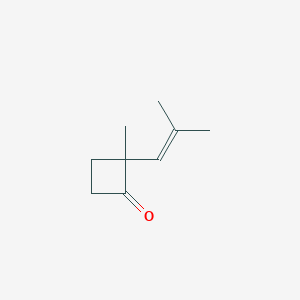
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is an organic compound with the molecular formula C10H16O It is a cyclobutanone derivative, characterized by the presence of a cyclobutane ring substituted with a 2-methyl-2-(2-methyl-1-propenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of alkenes with ketenes. This reaction typically requires the use of a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient synthesis of the compound in high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, (2-methyl-1-propenyl)-: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Contains a cyclopropane ring and a carboxylic acid group.
1-Methyl-1-(2-methyl-2-propenyl)cyclopentane: Similar structure with a cyclopentane ring.
Uniqueness
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)6-9(3)5-4-8(9)10/h6H,4-5H2,1-3H3 |
Clé InChI |
SYZYVKKLCULUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1(CCC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
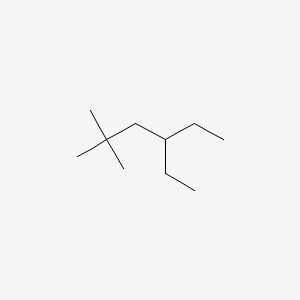
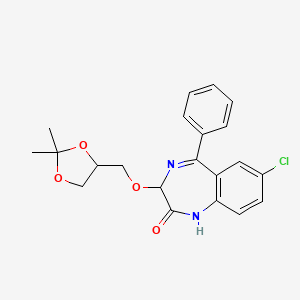
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
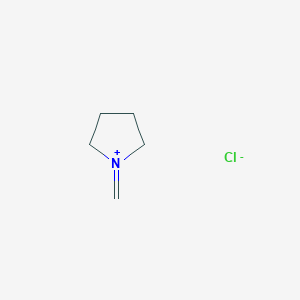
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
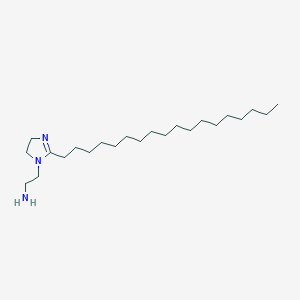
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)

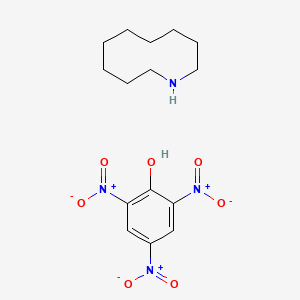
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
